molecular formula C22H24N4O4 B3203235 1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1021250-34-9

1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B3203235
CAS No.: 1021250-34-9
M. Wt: 408.4 g/mol
InChI Key: AMNYYMDFYRJUQO-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic organic compound featuring a pyridazinone core substituted with a 3,4-dimethoxyphenyl group, linked via an ethyl chain to a benzyl-urea moiety. The pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) and the 3,4-dimethoxyphenyl group are critical structural motifs, often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

1-benzyl-3-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-29-19-10-8-17(14-20(19)30-2)18-9-11-21(27)26(25-18)13-12-23-22(28)24-15-16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNYYMDFYRJUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps. One common approach starts with the preparation of the 3,4-dimethoxyphenyl derivative, which is then reacted with various intermediates to form the pyridazine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of each step to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.

Scientific Research Applications

1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The pyridazine ring is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

Compound Name Core Structure Key Functional Groups Biological Relevance (Inferred) Reference
1-Benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea Pyridazinone + benzyl-urea Urea, 3,4-dimethoxyphenyl, ethyl linker Potential enzyme inhibition or CNS activity N/A
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide + phenethylamine Amide, 3,4-dimethoxyphenyl Simpler structure; possible CNS activity
Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate Pyridazinone + piperazine Piperazine, chlorophenyl, ester Acetylcholinesterase inhibition
Patent-derived pyrido-pyrimidinones Fused pyrido-pyrimidinone 3,4-dimethoxyphenyl, piperazine variants Likely CNS or enzyme-targeting agents

Physicochemical and Pharmacokinetic Considerations

  • The ethyl linker balances flexibility and steric hindrance.
  • Rip-B : Higher lipophilicity due to the benzamide group may favor passive diffusion but reduce target specificity .
  • Pyridazinone-Piperazine Derivatives: Piperazine’s basicity enhances solubility at physiological pH, while the chlorophenyl group introduces electron-withdrawing effects, stabilizing the molecule .

Biological Activity

1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The structure of 1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea can be broken down into several functional groups:

  • Benzyl Group : Provides hydrophobic interactions.
  • Dimethoxyphenyl Moiety : May contribute to biological activity through interactions with various receptors.
  • Pyridazinone Core : Known for its role in various pharmacological activities.

The biological activity of this compound is primarily mediated through interactions with specific molecular targets, such as enzymes or receptors. The pyridazinone core is hypothesized to interact with various signaling pathways, potentially affecting cellular processes related to inflammation, cancer progression, and neuroprotection.

Anticonvulsant Activity

Research indicates that structurally similar compounds have shown anticonvulsant properties. For instance, studies on N-benzyl 3-methoxypropionamides have demonstrated significant anticonvulsant effects in animal models, suggesting that similar mechanisms may be applicable to 1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea .

Antitumor Activity

Preliminary studies suggest that compounds with a similar structural framework exhibit anticancer properties. For example, a series of benzyl derivatives were evaluated for their effectiveness against various cancer cell lines, showing IC50 values ranging from 40 nM to 60 µM against human lung carcinoma and prostate cancer cells . The potential of 1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea in this context remains to be fully explored.

Case Studies

  • Anticonvulsant Efficacy : A study on related compounds revealed an ED50 value comparable to established anticonvulsants like phenobarbital, indicating promising potential for further development .
  • Antitumor Efficacy : In vitro studies have shown that benzyl derivatives can significantly inhibit tumor growth in murine models without inducing severe side effects such as organ atrophy or neurotoxicity .

Data Table: Summary of Biological Activities

Activity Type Compound IC50/ED50 Value Reference
AnticonvulsantN-benzyl 3-methoxypropionamideED50 = 30 mg/kg (mice)
AntitumorBenzyl derivatives (various structures)IC50 = 40 nM - 60 µM
General PharmacologicalRelated benzamide and pyridazinone derivativesVaries by structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
Reactant of Route 2
Reactant of Route 2
1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

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